molecular formula C17H20N2O3 B6977373 4-(2-Pent-4-enoylpyrrolidine-1-carbonyl)benzamide

4-(2-Pent-4-enoylpyrrolidine-1-carbonyl)benzamide

Cat. No.: B6977373
M. Wt: 300.35 g/mol
InChI Key: KVPJESSVHWSBNZ-UHFFFAOYSA-N
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Description

4-(2-Pent-4-enoylpyrrolidine-1-carbonyl)benzamide is a synthetic organic compound that features a benzamide core linked to a pyrrolidine ring through a pent-4-enoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Pent-4-enoylpyrrolidine-1-carbonyl)benzamide typically involves a multi-step process. One common method is the Suzuki–Miyaura cross-coupling reaction, which employs a palladium catalyst to form carbon-carbon bonds between an organohalide and an organoboron compound . The reaction conditions are generally mild, with the use of a base such as potassium carbonate in a solvent mixture of dioxane and water at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(2-Pent-4-enoylpyrrolidine-1-carbonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyrrolidine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride in dimethylformamide as a solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(2-Pent-4-enoylpyrrolidine-1-carbonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Pent-4-enoylpyrrolidine-1-carbonyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzamidine: Known for its use as an enzyme inhibitor.

    Flufenacet: A commercial herbicide with a similar amide structure.

    Flubendiamide: An insecticide with a related chemical structure.

Uniqueness

4-(2-Pent-4-enoylpyrrolidine-1-carbonyl)benzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzamide core with a pyrrolidine ring and a pent-4-enoyl group makes it a versatile compound for various applications.

Properties

IUPAC Name

4-(2-pent-4-enoylpyrrolidine-1-carbonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3/c1-2-3-6-15(20)14-5-4-11-19(14)17(22)13-9-7-12(8-10-13)16(18)21/h2,7-10,14H,1,3-6,11H2,(H2,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVPJESSVHWSBNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)C1CCCN1C(=O)C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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